α-Glucosidase Inhibitory Potency Comparison
In a 2024 study evaluating α-glucosidase inhibitory activity using the pNPG (p-nitrophenyl-α-D-glucopyranoside) substrate method, aversin demonstrated an IC₅₀ value of 39.48 ± 2.82 μM, while the structurally related analog 6,8-di-O-methylaverufin—isolated from the same Ganoderma angustisporum extract—yielded an IC₅₀ of 48.80 ± 5.86 μM. This represents a 19.1% lower IC₅₀ (higher inhibitory potency) for aversin relative to the comparator [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Aversin IC₅₀ = 39.48 ± 2.82 μM |
| Comparator Or Baseline | 6,8-Di-O-methylaverufin IC₅₀ = 48.80 ± 5.86 μM |
| Quantified Difference | Aversin IC₅₀ is 19.1% lower (i.e., ~1.24-fold more potent than the comparator) |
| Conditions | pNPG substrate-based α-glucosidase inhibition assay; compounds isolated from Ganoderma angustisporum ethyl acetate extract |
Why This Matters
When selecting an anthraquinone for α-glucosidase screening cascades, aversin's ~20% potency advantage over its nearest structural congener directly translates into a lower hit threshold and may reduce false-negative rates in primary screens.
- [1] Huo YQ, Wang YX, Wei YL, Zhang YX, Yuan HS. Study on chemical constituents of Ganoderma angustisporum and their α-glucosidase inhibitory activity. Chinese Traditional Patent Medicine (Zhongchengyao). 2024;(1):132-137. View Source
